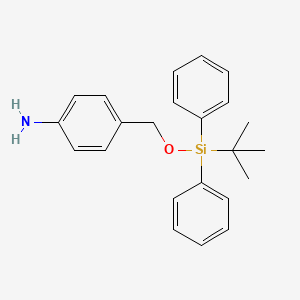

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline

Description

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline is a silyl-protected aniline derivative with a tert-butyldiphenylsilyl (TBDPS) group attached via a methyleneoxy linker at the para-position of the aniline ring. This compound is widely used in organic synthesis, particularly in nucleoside and peptide chemistry, where the TBDPS group serves as a robust protecting group for hydroxyl or amino functionalities due to its steric bulk and resistance to acidic/basic conditions . Its synthesis typically involves reacting 4-(hydroxymethyl)aniline with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole as a base, followed by purification via liquid-liquid extraction and chromatography .

Properties

IUPAC Name |

4-[[tert-butyl(diphenyl)silyl]oxymethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-17H,18,24H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKKZUMJMNYZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline typically involves the reaction of 4-aminobenzyl alcohol with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro or nitroso compounds, while reduction results in the formation of primary amines .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a protecting group for amines during organic synthesis. The tert-butyldiphenylsilyl group offers enhanced stability, allowing chemists to conduct multi-step reactions without the risk of unwanted side reactions involving the amine. This protection can be easily reversed under mild conditions, facilitating selective reactions at other functional groups .

Key Features

- Stability : The silyl ether functionality enhances the compound's resistance to hydrolysis.

- Ease of Removal : The protecting group can be removed under mild acidic conditions, restoring the free amine for further reactions .

Medicinal Chemistry

In medicinal chemistry, 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline has been explored for its potential biological activities. Notably, it has been studied for its ability to inhibit specific protein kinases, including Bruton's Tyrosine Kinase (Btk), which plays a critical role in B-cell signaling pathways. This inhibition is significant for developing treatments for autoimmune diseases and B-cell malignancies .

- Mechanism of Action : The compound's hydroxyl and amino groups facilitate interactions with molecular targets, potentially altering gene expression and cellular signaling processes.

- Therapeutic Potential : Its application in drug development focuses on modulating immune responses and targeting cancer cells .

Nanoparticle Drug Delivery Systems

Recent studies have highlighted the use of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline in developing nanoparticle-drug conjugates (NDCs). These systems enhance drug delivery efficiency by improving solubility and stability while allowing targeted delivery to specific tissues or cells .

Case Study: Nanoparticle Drug Conjugate Development

- Composition : NDCs typically consist of silica nanoparticles functionalized with polyethylene glycol and targeting ligands.

- Performance : Research indicates that these conjugates can effectively release therapeutic agents like exatecan upon activation by specific enzymes (e.g., cathepsin-B), demonstrating controlled drug release profiles .

Material Science Applications

In material science, the compound is employed in synthesizing advanced materials due to its unique chemical properties. It can serve as a building block for creating polymers or composites that require specific functional characteristics.

Properties

Mechanism of Action

The mechanism of action of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline involves its role as a protecting group. The tert-butyldiphenylsilyl group stabilizes the molecule by preventing unwanted reactions at the protected site. This stability is due to the steric hindrance provided by the bulky tert-butyl and diphenyl groups, which shield the reactive site from nucleophiles and electrophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(((tert-butyldiphenylsilyl)oxy)methyl)aniline with analogous compounds, focusing on structural features, synthesis, stability, and applications.

Substituent Position and Protecting Group Variations

Functional Group and Electronic Effects

Key Research Findings

Stability Hierarchy : TBDPS-protected anilines exhibit superior stability compared to TBDMS analogs, making them preferable for multi-step syntheses .

Steric Effects : Ortho-substituted derivatives (e.g., Compound 34) show reduced reactivity in cross-coupling reactions due to steric hindrance .

Electronic Tuning: Electron-withdrawing groups (e.g., -NO₂, -CF₃) drastically alter reactivity, enabling applications in agrochemicals .

Solubility Enhancement : Hydroxymethyl or methoxy substituents improve solubility in polar solvents, critical for pharmaceutical intermediates .

Biological Activity

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline, a compound with the molecular formula C₁₃H₁₉NOSi, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features a tert-butyldiphenylsilyl group attached to an aniline derivative, which enhances its lipophilicity and stability. The presence of the silyl group is known to influence the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline exhibits various biological activities, including:

- Antineoplastic Activity : Preliminary studies suggest that this compound may have potential as an anti-cancer agent. Its structural analogs have shown promise in inhibiting tumor growth in vitro and in vivo.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against several bacterial strains, demonstrating significant inhibitory effects.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

The mechanisms through which 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline exerts its effects are still under investigation. However, several hypotheses have emerged:

- Interaction with Receptors : The compound may bind to specific receptors, modulating signaling pathways related to cell proliferation and apoptosis.

- Enzyme Interaction : Its ability to inhibit enzymes suggests a competitive or non-competitive inhibition mechanism, potentially altering metabolic processes within cells.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline. The results indicated that certain derivatives displayed significant cytotoxicity against cancer cell lines, with IC₅₀ values ranging from 10 to 50 µM .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline, and what critical parameters influence yield?

- Answer : The compound is synthesized via silylation of 4-(hydroxymethyl)aniline using tert-butyldiphenylsilyl chloride (TBDPSCl). Key parameters include:

- Temperature : Maintain 0–5°C to suppress side reactions (e.g., oxidation of the aniline group).

- Base selection : Imidazole or pyridine to neutralize HCl generated during silylation.

- Inert atmosphere : Nitrogen or argon to prevent oxidation.

- Purification : Column chromatography (ethyl acetate/hexane gradient) to isolate the product.

Monitor reaction progress via TLC (Rf ~0.5 in 20% ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline, and what spectral markers should researchers prioritize?

- Answer :

- ¹H/¹³C NMR :

- Tert-butyl protons: δ 0.8–1.2 ppm (singlet).

- Aromatic protons: δ 6.5–7.5 ppm (split into multiplets).

- Methylene (-CH₂-O-): δ 3.8–4.2 ppm.

- FT-IR : C-O-Si stretch at ~1100 cm⁻¹; absence of -OH stretch (~3400 cm⁻¹) confirms complete silylation.

- HRMS : Verify [M+H]⁺ with <2 ppm error. Cross-reference with simulated spectra from computational tools .

Q. What stability challenges arise when handling 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline, and how can they be mitigated?

- Answer :

- Light sensitivity : Store in amber vials at –20°C under inert gas.

- Hydrolytic degradation : Avoid protic solvents (e.g., water, methanol) during storage.

- Oxidation : Add antioxidants (e.g., BHT) to solutions. Stability studies under varying pH (4–9) show degradation <5% over 48 hours at 25°C .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline derivatives using design-of-experiments (DOE) approaches?

- Answer : Apply a Box-Behnken design to optimize:

- Molar ratio (TBDPSCl:aniline derivative: 1.2–1.5 eq).

- Reaction time (4–12 hours).

- Solvent polarity (dichloromethane vs. THF).

Response surface methodology (RSM) identifies optimal conditions for >85% yield. Validate with triplicate runs and ANOVA .

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved when analyzing derivatives of this compound?

- Answer :

- Dynamic effects : Use variable-temperature NMR to assess rotational barriers (e.g., tert-butyl group motion).

- Computational validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data.

- 2D NMR : HSQC and HMBC resolve ambiguous couplings (e.g., overlapping aromatic signals) .

Q. What mechanistic insights explain the stability of the TBDPS-protected aniline group under acidic vs. basic conditions in multi-step syntheses?

- Answer :

- Base stability : Steric hindrance from tert-butyl and diphenyl groups prevents nucleophilic attack.

- Acid sensitivity : Protonation of the ether oxygen weakens the Si-O bond, leading to cleavage (e.g., with TBAF or HF-pyridine).

Comparative studies with TBDMS analogs show TBDPS requires stronger acids (e.g., 1M HCl vs. 0.1M for TBDMS) .

Q. What strategies are effective for tracking degradation pathways of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline in environmental or catalytic studies?

- Answer :

- LC-MS/MS : Monitor degradation products (e.g., free aniline, silicic acid derivatives) with MRM transitions.

- Isotopic labeling : Use ¹³C-labeled analogs to trace cleavage pathways.

- Photocatalytic assays : MnFe₂O₄/Zn₂SiO₄ catalysts under UV-Vis light degrade >90% of the compound in 4 hours; analyze intermediates via GC-MS .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.